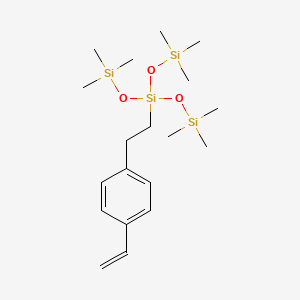
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane is an organosilicon compound characterized by the presence of a phenyl group substituted with an ethenyl group and a silicon atom bonded to three trimethylsiloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane typically involves the reaction of 2-(4-ethenylphenyl)ethylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{2-(4-ethenylphenyl)ethylsilane} + 3 \text{(trimethylsilyl chloride)} \rightarrow \text{this compound} + 3 \text{(hydrochloric acid)} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of 2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The trimethylsilyloxy groups provide steric protection and enhance the compound’s stability, making it suitable for use in harsh chemical environments. The phenyl and ethenyl groups contribute to the compound’s reactivity and potential for functionalization.
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but lacks the phenyl and ethenyl groups.
Triisopropyl(trimethylsilyl)ethynylsilane: Contains an ethynyl group instead of an ethenyl group.
Trimethylsilyl chloride: A simpler compound used in the synthesis of various organosilicon compounds.
属性
CAS 编号 |
872630-56-3 |
|---|---|
分子式 |
C19H38O3Si4 |
分子量 |
426.8 g/mol |
IUPAC 名称 |
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C19H38O3Si4/c1-11-18-12-14-19(15-13-18)16-17-26(20-23(2,3)4,21-24(5,6)7)22-25(8,9)10/h11-15H,1,16-17H2,2-10H3 |
InChI 键 |
MTNYEBXTUVIZPA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)O[Si](CCC1=CC=C(C=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


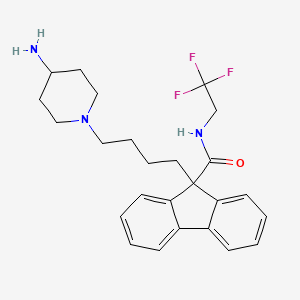
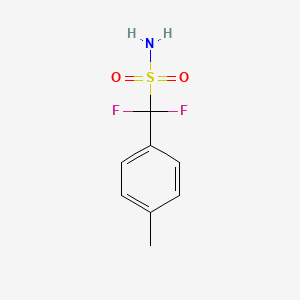
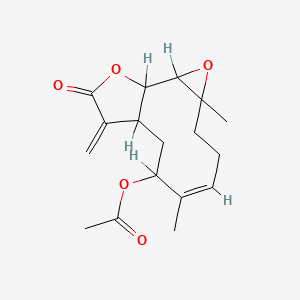
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)
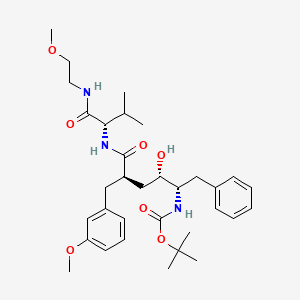


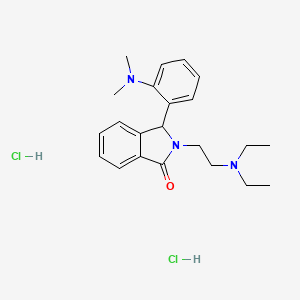

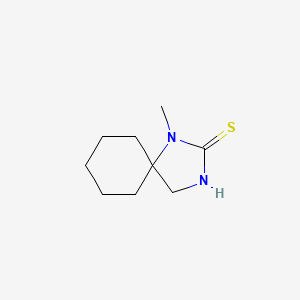
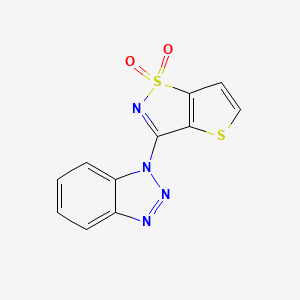
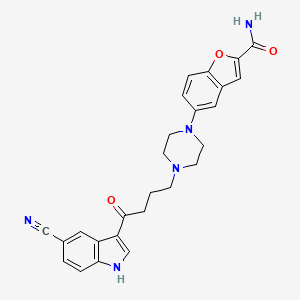
![benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12764603.png)

